molecular formula C14H16ClN3O2 B8630368 2-Chloro-6-(1-(4,6-dimethoxypyrimidin-2-yl)ethyl)aniline CAS No. 874195-99-0

2-Chloro-6-(1-(4,6-dimethoxypyrimidin-2-yl)ethyl)aniline

Cat. No.: B8630368
CAS No.: 874195-99-0
M. Wt: 293.75 g/mol
InChI Key: QRPHWGFRXSRMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(1-(4,6-dimethoxypyrimidin-2-yl)ethyl)aniline is a useful research compound. Its molecular formula is C14H16ClN3O2 and its molecular weight is 293.75 g/mol. The purity is usually 95%.
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Properties

CAS No.

874195-99-0

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

2-chloro-6-[1-(4,6-dimethoxypyrimidin-2-yl)ethyl]aniline

InChI

InChI=1S/C14H16ClN3O2/c1-8(9-5-4-6-10(15)13(9)16)14-17-11(19-2)7-12(18-14)20-3/h4-8H,16H2,1-3H3

InChI Key

QRPHWGFRXSRMPB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)N)C2=NC(=CC(=N2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-{1-methylthio-1-(2-amino-3-chlorophenyl)ethyl}-4,6-dimethoxypyrimidine 3 g (8.8 mmol) in 100 ml methanol, nickel (II) chloride hexahydrate 4.2 g (17.7 mmol) was added at 0° C. and the mixture was stirred for 30 minutes. Then, at the same temperature, sodium borohydride 1.35 g (35 mmol) was added little by little thereto. The solution was stirred at room temperature for 1 hour and then the solvent was distilled off. 2N-hydrochloric acid was added to the residue and then 28% aqueous ammonia was added and the mixture was extracted with ethyl acetate. The organic layer washed with an aqueous solution of sodium hydroxide and the solvent was distilled off. After washing with hexane, the deposited crystals were filtered to obtain 2-{1-(2-amino-3-chlorophenyl)ethyl}-4,6-dimethoxypyrimidine 2.12 g (82%).
Name
2-{1-methylthio-1-(2-amino-3-chlorophenyl)ethyl}-4,6-dimethoxypyrimidine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
nickel (II) chloride hexahydrate
Quantity
4.2 g
Type
catalyst
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two

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